Binodenoson

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

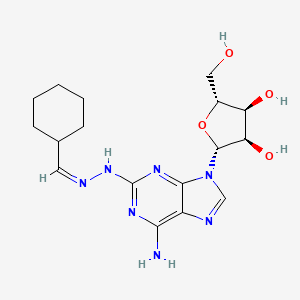

Molecular Formula |

C17H25N7O4 |

|---|---|

Molecular Weight |

391.4 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-[6-amino-2-[(2Z)-2-(cyclohexylmethylidene)hydrazinyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C17H25N7O4/c18-14-11-15(22-17(21-14)23-20-6-9-4-2-1-3-5-9)24(8-19-11)16-13(27)12(26)10(7-25)28-16/h6,8-10,12-13,16,25-27H,1-5,7H2,(H3,18,21,22,23)/b20-6-/t10-,12-,13-,16-/m1/s1 |

InChI Key |

XJFMHMFFBSOEPR-PNHMZMSVSA-N |

Isomeric SMILES |

C1CCC(CC1)/C=N\NC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |

Canonical SMILES |

C1CCC(CC1)C=NNC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |

Synonyms |

2-(cyclohexylmethylidenehydrazino)adenosine Binodenoson WRC 0470 WRC-0470 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Binodenoson in Cardiac Tissue

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Binodenoson (also known as MRE-0470 or WRC-0470) is a potent and highly selective agonist for the A2A adenosine receptor. In cardiac tissue, its primary mechanism of action revolves around the induction of coronary vasodilation, making it a valuable pharmacological agent for myocardial perfusion imaging. By selectively targeting the A2A receptor subtype, this compound minimizes the undesirable side effects associated with non-selective adenosine agonists, such as atrioventricular block and bronchospasm. This technical guide provides a comprehensive overview of the molecular signaling pathways, quantitative pharmacological data, and key experimental protocols related to the action of this compound in the heart.

Core Mechanism of Action: A2A Receptor-Mediated Coronary Vasodilation

This compound exerts its primary physiological effect in the heart through the activation of A2A adenosine receptors located on the vascular smooth muscle cells of coronary arteries.[1] This interaction initiates a well-defined downstream signaling cascade that ultimately leads to smooth muscle relaxation and an increase in coronary blood flow.

The binding of this compound to the A2A receptor, a G-protein coupled receptor (GPCR), triggers the activation of the associated stimulatory G-protein (Gs). The activated alpha subunit of the Gs protein then stimulates adenylyl cyclase, an enzyme responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent elevation in intracellular cAMP levels is the critical second messenger in this pathway.

Increased concentrations of cAMP lead to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates several downstream targets within the smooth muscle cell. A key target is the intermediate-conductance calcium-activated potassium (KCa) channels. Phosphorylation and subsequent activation of these channels lead to an efflux of potassium ions (K+) from the cell, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated L-type calcium channels, thereby reducing the influx of calcium ions (Ca2+) into the cell. The resulting decrease in intracellular calcium concentration leads to the relaxation of the coronary artery smooth muscle, causing vasodilation and a subsequent increase in coronary blood flow.

Signaling Pathway Diagram

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound, providing a basis for comparison with other adenosine receptor agonists.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Kd) | 270 nM | Human A2A Adenosine Receptor | [2] |

| Clinical Dosing (Bolus) | 0.5, 1.0, 1.5 µg/kg | Human | [1][3] |

| Clinical Dosing (Infusion) | 0.3, 0.5, 1 µg/kg/min for 3 min | Human | [4] |

| Physiological Response (1.5 µg/kg bolus) | Near maximal coronary hyperemia | Human | [4] |

| Time to Peak Hyperemia (1.5 µg/kg bolus) | 4.5 ± 3.7 minutes | Human | [4] |

| Duration of Hyperemia (1.5 µg/kg bolus) | 7.4 ± 6.86 minutes | Human | [4] |

| Hemodynamic Effects | Transient decrease in blood pressure and increase in heart rate | Human | [4] |

Experimental Protocols

A comprehensive understanding of this compound's mechanism of action has been established through a variety of preclinical and clinical experimental models. Below are detailed methodologies for key experiments.

Langendorff Isolated Heart Perfusion

This ex vivo technique is crucial for studying the direct effects of pharmacological agents on coronary circulation and cardiac function, independent of systemic physiological variables.

Objective: To assess the direct vasodilatory effect of this compound on the coronary vasculature.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (250-300g) are typically used.

-

Anesthesia and Heparinization: Animals are anesthetized (e.g., with sodium pentobarbital, 60 mg/kg, i.p.) and heparinized (500 IU, i.v.) to prevent coagulation.

-

Heart Excision: The heart is rapidly excised via a midline thoracotomy and immediately placed in ice-cold Krebs-Henseleit buffer.

-

Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with Krebs-Henseleit buffer (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11). The buffer is continuously gassed with 95% O2 / 5% CO2 and maintained at 37°C.

-

Perfusion: The heart is perfused at a constant pressure (typically 70-80 mmHg).

-

Drug Administration: After a stabilization period, this compound is administered as a bolus or continuous infusion into the perfusion line.

-

Data Acquisition: Coronary flow is continuously measured using an ultrasonic flow probe placed in the aortic inflow line. Left ventricular developed pressure (LVDP) and heart rate can be monitored via a balloon inserted into the left ventricle connected to a pressure transducer.

-

Data Analysis: Dose-response curves for the change in coronary flow are constructed to determine the potency (EC50) and efficacy of this compound.

Measurement of Coronary Blood Flow Velocity in Anesthetized Dogs

In vivo models are essential for understanding the integrated physiological response to a drug, including its effects on systemic hemodynamics.

Objective: To measure the dose-dependent effects of intravenously administered this compound on coronary blood flow velocity.

Methodology:

-

Animal Model: Mongrel dogs of either sex are commonly used.

-

Anesthesia and Instrumentation: Animals are anesthetized, intubated, and ventilated. A femoral artery and vein are catheterized for blood pressure monitoring and drug administration, respectively. A thoracotomy is performed to expose the heart.

-

Flow Probe Placement: A Doppler flow probe is placed around the left anterior descending (LAD) or circumflex coronary artery to measure blood flow velocity.

-

Drug Administration: this compound is administered as an intravenous bolus at escalating doses.

-

Data Acquisition: Coronary blood flow velocity, systemic arterial blood pressure, and heart rate are continuously recorded.

-

Data Analysis: The peak change in coronary blood flow velocity from baseline is measured for each dose to construct a dose-response relationship.

Experimental Workflow Diagram

Conclusion

This compound's mechanism of action in cardiac tissue is centered on its selective activation of the A2A adenosine receptor, leading to a Gs-protein-mediated increase in cAMP, activation of PKA, and subsequent opening of KCa channels in coronary artery smooth muscle cells. This cascade results in hyperpolarization, reduced calcium influx, and potent coronary vasodilation. The high selectivity of this compound for the A2A receptor subtype translates to a favorable safety profile, making it a significant tool in diagnostic cardiology. The experimental protocols detailed herein provide a foundation for further research into the nuanced effects of this and other selective adenosine receptor agonists on cardiac physiology and pathophysiology.

References

- 1. ahajournals.org [ahajournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Safety of this compound, a selective adenosine A2A receptor agonist vasodilator pharmacological stress agent, in healthy subjects with mild intermittent asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Coronary circulation responses to this compound, a selective adenosine A2A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Regadenoson: A Selective A2A Adenosine Receptor Agomist

For Researchers, Scientists, and Drug Development Professionals

Regadenoson is a selective A2A adenosine receptor agonist utilized as a pharmacologic stress agent in myocardial perfusion imaging.[1][2][3] This in-depth technical guide provides a comprehensive overview of its core pharmacological principles, experimental evaluation, and mechanism of action.

Quantitative Pharmacological Profile

Regadenoson's therapeutic utility is defined by its specific interaction with the A2A adenosine receptor. The following tables summarize the key quantitative data regarding its affinity, potency, and selectivity.

Table 1: Affinity and Potency of Regadenoson for the Human A2A Adenosine Receptor

| Parameter | Value | Description |

| Ki | ~1.3 µM | Inhibition Constant: A measure of the binding affinity of Regadenoson to the A2A receptor. A lower Ki value indicates a higher affinity.[4] |

| EC50 | 6.4 nM | Half Maximal Effective Concentration: The concentration of Regadenoson that produces 50% of the maximum possible response, indicating its potency as an agonist.[5] |

Table 2: Selectivity Profile of Regadenoson for Human Adenosine Receptor Subtypes

| Receptor Subtype | Ki (µM) | Selectivity (fold) vs. A2A |

| A1 | > 16.5 | > 10-fold |

| A2B | Weak, if any, affinity | Not applicable |

| A3 | Weak, if any, affinity | Not applicable |

Data compiled from multiple sources.[4]

The selectivity of Regadenoson for the A2A receptor is crucial for minimizing off-target effects. Non-selective adenosine agonists can cause undesirable side effects such as bronchoconstriction (via A2B receptors) and atrioventricular block (via A1 receptors).[6][7]

Mechanism of Action and Signaling Pathway

Regadenoson functions as a low-affinity agonist at the A2A adenosine receptor, which is a G-protein coupled receptor (GPCR).[1][4] Activation of this receptor initiates a signaling cascade that results in coronary vasodilation.[2][8]

The key steps in the signaling pathway are:

-

Receptor Binding: Regadenoson binds to the A2A adenosine receptor on the surface of vascular smooth muscle cells in the coronary arteries.[2]

-

G-Protein Activation: This binding activates the associated Gs protein.[9]

-

Adenylyl Cyclase Stimulation: The activated Gs protein stimulates the enzyme adenylyl cyclase.[9][10]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[8][9]

-

Protein Kinase A (PKA) Activation: The increase in intracellular cAMP activates Protein Kinase A (PKA).[8][9]

-

Vasodilation: PKA phosphorylates downstream targets, leading to the relaxation of smooth muscle and subsequent vasodilation of the coronary arteries.[8]

Caption: A2A Adenosine Receptor Signaling Pathway.

Key Experimental Protocols

The characterization of a selective A2A adenosine receptor agonist like Regadenoson involves specific in vitro assays to determine its binding affinity and functional potency.

This assay is used to determine the binding affinity (Ki) of a test compound for the A2A receptor.

-

Objective: To measure the ability of an unlabeled compound (Regadenoson) to displace a radiolabeled ligand from the A2A receptor.

-

Materials:

-

Methodology:

-

Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.[15]

-

Allow the reaction to reach equilibrium.[15]

-

Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.[14][15]

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[14][15]

-

Measure the radioactivity retained on the filters using a scintillation counter.[15]

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

This is a functional assay to determine the potency (EC50) of an agonist in stimulating the A2A receptor signaling pathway.

-

Objective: To measure the dose-dependent increase in intracellular cyclic AMP (cAMP) in response to the test compound.

-

Materials:

-

Methodology:

-

Culture the cells in a suitable format (e.g., 96-well or 384-well plates).[16]

-

Pre-incubate the cells with a phosphodiesterase inhibitor.[18]

-

Add varying concentrations of the test compound to the cells.[16]

-

Incubate for a specific time to allow for cAMP accumulation.[17]

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit.[18]

-

Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.

-

Caption: Key Experimental Workflows.

References

- 1. drugs.com [drugs.com]

- 2. What is Regadenoson used for? [synapse.patsnap.com]

- 3. Articles [globalrx.com]

- 4. DailyMed - REGADENOSON injection, solution [dailymed.nlm.nih.gov]

- 5. Regadenoson in the detection of coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective Adenosine A2A Agonists May Change Myocardial Perfusion Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regadenoson Stress Testing: A Comprehensive Review With a Focused Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Regadenoson? [synapse.patsnap.com]

- 9. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. commerce.bio-rad.com [commerce.bio-rad.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. resources.revvity.com [resources.revvity.com]

- 18. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]

- 19. innoprot.com [innoprot.com]

Binodenoson (MRE-0470) chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Binodenoson (MRE-0470) is a potent and selective agonist for the A2A adenosine receptor.[1] Developed as a short-acting coronary vasodilator, its primary clinical application was intended as an adjunct to radionuclide myocardial perfusion imaging (MPI) for the diagnosis of coronary artery disease. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, including its mechanism of action, receptor affinity, and functional activity. While detailed human pharmacokinetic data and specific experimental protocols for its characterization are not extensively available in the public domain, this guide synthesizes the existing knowledge from preclinical and clinical studies to offer a thorough technical resource.

Chemical Structure and Physicochemical Properties

This compound is a synthetic derivative of adenosine. Its chemical structure is characterized by a modification at the 2-position of the purine ring.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (2R,3R,4S,5R)-2-[6-amino-2-[(E)-2-(cyclohexylmethylidene)hydrazinyl]-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

| SMILES String | C1CCC(CC1)/C=N/NC2=NC(=C3C(=N2)N(C=N3)[C@H]4--INVALID-LINK--CO)O">C@@HO)N |

| Molecular Formula | C₁₇H₂₅N₇O₄ |

| Molecular Weight | 391.42 g/mol |

| CAS Number | 144348-08-3 |

| Appearance | White to off-white solid |

| Synonyms | MRE-0470, WRC-0470 |

Pharmacology

Mechanism of Action

This compound is a selective agonist of the A2A adenosine receptor, a G-protein coupled receptor (GPCR). The activation of A2A receptors in vascular smooth muscle cells leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). This increase in cAMP activates protein kinase A (PKA), leading to a cascade of events that results in the relaxation of vascular smooth muscle and subsequent vasodilation. In the coronary arteries, this potent vasodilatory effect increases blood flow, which is the basis for its use in pharmacological stress testing.

A2A Receptor Signaling Pathway

The binding of this compound to the A2A adenosine receptor initiates a signal transduction cascade. The following diagram illustrates the key steps in this pathway.

Receptor Affinity and Functional Activity

This compound exhibits high affinity and selectivity for the A2A adenosine receptor.

Table 2: Pharmacological Parameters of this compound

| Parameter | Value | Receptor Subtype |

| KD | 270 nM[1] | A2A Adenosine Receptor |

| Ki | Not explicitly reported | A2A Adenosine Receptor |

| EC50 | Not explicitly reported | A2A Adenosine Receptor |

Experimental Protocols

Radioligand Binding Assay for Ki Determination

This assay is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.

Methodology:

-

Membrane Preparation: Cell membranes from a cell line stably expressing the human A2A adenosine receptor (e.g., HEK293 cells) are prepared by homogenization and centrifugation.

-

Incubation: A fixed concentration of a suitable radioligand (e.g., [³H]-CGS 21680) is incubated with the cell membranes in the presence of increasing concentrations of this compound.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the this compound concentration. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Functional Assay (cAMP Accumulation) for EC50 Determination

This assay measures the functional potency (EC50) of an agonist by quantifying its ability to stimulate the production of the second messenger, cAMP.

Methodology:

-

Cell Culture: Cells expressing the A2A adenosine receptor are cultured in appropriate media.

-

Stimulation: The cells are treated with increasing concentrations of this compound for a defined period. A phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) is typically included to prevent the degradation of cAMP.

-

Cell Lysis: The cells are lysed to release the accumulated intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The cAMP levels are plotted against the logarithm of the this compound concentration. The EC50 (the concentration of this compound that produces 50% of the maximal response) is determined by fitting the data to a sigmoidal dose-response curve.

Pharmacokinetics and Therapeutic Applications

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in humans, such as its half-life, volume of distribution, clearance, and bioavailability, are not extensively reported in the public domain. As a derivative of adenosine, it is anticipated to have a short half-life, which is a desirable characteristic for a pharmacological stress agent to minimize the duration of side effects. For comparison, the half-life of adenosine in human blood is less than 10 seconds.

Therapeutic Applications and Clinical Trials

This compound was developed as a pharmacological stress agent for use in myocardial perfusion imaging.[1] The rationale for its development was to provide a more selective A2A receptor agonist compared to non-selective agents like adenosine and dipyridamole, thereby inducing coronary vasodilation with a potentially better side-effect profile.

Clinical studies have evaluated the safety and efficacy of this compound. In a dose-ranging study, intravenous administration of this compound was shown to produce dose-related increases in coronary blood flow velocity.[2] A bolus dose of 1.5 µg/kg was found to produce maximal coronary hyperemia.[2] Furthermore, studies in healthy volunteers with mild intermittent asthma indicated that this compound was safe and well-tolerated, without causing clinically significant bronchoconstriction, a known risk with non-selective adenosine agonists.[3]

Despite promising results in earlier clinical phases, the development of this compound was ultimately discontinued.

Conclusion

This compound (MRE-0470) is a well-characterized selective A2A adenosine receptor agonist with potent coronary vasodilatory effects. Its development as a pharmacological stress agent for myocardial perfusion imaging was supported by a strong scientific rationale and promising early-phase clinical data. This technical guide provides a consolidated resource of its chemical, pharmacological, and clinical properties based on available information. While a lack of published, detailed experimental protocols and comprehensive human pharmacokinetic data limits a complete understanding, the information presented herein offers valuable insights for researchers and scientists in the fields of pharmacology and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of Novel Dual Adenosine A2A and A1 Receptor Antagonists with 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Core Scaffold as Anti-Parkinson’s Disease Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Initial Synthesis of Binodenoson

For Researchers, Scientists, and Drug Development Professionals

Abstract

Binodenoson (also known as WRC-0470 and MRE-0470) is a potent and selective agonist for the adenosine A2A receptor subtype. Developed by ADERIS Pharmaceuticals, Inc., it was investigated primarily for its properties as a short-acting coronary vasodilator, intended for use as a pharmacological stress agent in myocardial perfusion imaging. Its selectivity for the A2A receptor was a key design feature aimed at minimizing the side effects associated with non-selective adenosine receptor agonists, such as bronchospasm, which are mediated by other adenosine receptor subtypes. This technical guide provides a comprehensive overview of the discovery, initial synthesis, and biological characterization of this compound, including detailed experimental protocols and data presented for comparative analysis.

Discovery and Rationale

The discovery of this compound was rooted in the pursuit of a selective adenosine A2A receptor agonist. Adenosine itself is a non-selective agonist for all four adenosine receptor subtypes (A1, A2A, A2B, and A3). While its activation of A2A receptors in coronary arteries leads to the desired vasodilation for myocardial perfusion imaging, its concurrent activation of other receptor subtypes can cause undesirable side effects. For instance, A1 receptor activation can lead to atrioventricular block, and A2B and A3 receptor activation may contribute to bronchospasm in susceptible individuals.

Researchers at ADERIS Pharmaceuticals, Inc. explored a series of 2-substituted adenosine analogs to identify compounds with high affinity and selectivity for the A2A receptor. This led to the investigation of 2-hydrazinyladenosine derivatives, a chemical class that showed promise in achieving the desired pharmacological profile. This compound emerged from this class as a lead candidate, demonstrating potent A2A receptor agonism and significant selectivity over other adenosine receptor subtypes.

Initial Synthesis of this compound

The initial synthesis of this compound is a multi-step process that begins with a commercially available starting material, 2-chloroadenosine. The synthesis can be logically divided into two main stages: the formation of the key intermediate, 2-hydrazinyladenosine, and the subsequent condensation to form the final hydrazone product, this compound.

Experimental Protocol: Initial Synthesis of this compound

Step 1: Synthesis of 2-Hydrazinyladenosine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloroadenosine in a suitable solvent such as ethanol or a similar polar protic solvent.

-

Addition of Hydrazine: To the solution of 2-chloroadenosine, add an excess of hydrazine hydrate. The use of excess hydrazine drives the reaction towards the product and minimizes the formation of side products.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The solvent and excess hydrazine are removed under reduced pressure. The resulting residue is then purified, typically by column chromatography on silica gel, to yield pure 2-hydrazinyladenosine.

Step 2: Synthesis of this compound (2-((cyclohexylmethylene)hydrazino)adenosine)

-

Reaction Setup: Dissolve the purified 2-hydrazinyladenosine in a suitable solvent, such as methanol or ethanol, in a round-bottom flask.

-

Addition of Aldehyde: To this solution, add a slight molar excess of cyclohexanecarboxaldehyde.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature for several hours to overnight. The formation of the hydrazone is generally efficient under these conditions. The reaction can be monitored by TLC.

-

Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield this compound as a solid.

Logical Workflow for the Synthesis of this compound

Biological Activity and Selectivity

This compound's pharmacological profile is characterized by its high affinity and functional selectivity for the adenosine A2A receptor. This selectivity is crucial for its intended use as a coronary vasodilator with an improved safety profile compared to non-selective agonists.

Quantitative Data: Receptor Binding Affinity and Functional Potency

The following table summarizes the available quantitative data for this compound's interaction with the four human adenosine receptor subtypes.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |

| A1 | > 1000 | > 1000 |

| A2A | 270[1] | Data not consistently reported |

| A2B | > 1000 | > 1000 |

| A3 | > 1000 | > 1000 |

Note: The available public literature primarily focuses on the A2A receptor affinity. The values for other receptors are generally reported as being significantly lower, indicating selectivity, though precise Ki and EC50 values are not always provided.

Experimental Protocols for Biological Assays

Radioligand Binding Assay Protocol

This protocol is a generalized procedure for determining the binding affinity (Ki) of this compound for adenosine receptors.

-

Membrane Preparation: Cell membranes from a cell line stably expressing the human adenosine receptor subtype of interest (e.g., CHO-K1 or HEK-293 cells) are prepared. This involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA).

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4) containing MgCl2, is used.

-

Competition Binding: The assay is performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-CGS 21680 for A2A receptors), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding Assay

cAMP Functional Assay Protocol

This protocol outlines a general method for assessing the functional activity of this compound at Gs-coupled (A2A, A2B) or Gi-coupled (A1, A3) adenosine receptors by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Cell Culture: Whole cells expressing the adenosine receptor subtype of interest are cultured to an appropriate density.

-

Assay Medium: The cells are washed and resuspended in a suitable assay medium, often containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Compound Treatment: The cells are treated with varying concentrations of this compound.

-

Incubation: The cells are incubated for a specific time (e.g., 15-30 minutes) at 37°C to allow for receptor activation and subsequent changes in cAMP levels. For Gi-coupled receptors, a Gs-activating agent like forskolin is also added to stimulate basal cAMP production, against which the inhibitory effect of the agonist is measured.

-

Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis: The data are plotted as a concentration-response curve, and non-linear regression is used to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

Adenosine A2A Receptor Signaling Pathway

Upon binding of this compound to the adenosine A2A receptor, a conformational change is induced in the receptor, leading to the activation of the associated heterotrimeric G protein, Gs. This initiates a signaling cascade that ultimately results in the physiological response of vasodilation.

Adenosine A2A Receptor Signaling Pathway

Conclusion

This compound represents a significant advancement in the development of selective adenosine A2A receptor agonists. Its discovery was driven by a clear therapeutic rationale: to achieve coronary vasodilation for diagnostic purposes while minimizing the side effects associated with non-selective adenosine receptor activation. The initial synthesis of this compound is achievable through a straightforward chemical route, and its biological activity is characterized by a high degree of selectivity for the A2A receptor. This in-depth technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development, highlighting the key scientific principles and experimental methodologies that underpinned its initial characterization.

References

The Pharmacology of Binodenoson: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Binodenoson (also known as MRE-0470 or WRC-0470) is a potent and selective agonist of the adenosine A2A receptor.[1] It was developed as a short-acting coronary vasodilator for use as a pharmacologic stress agent in conjunction with myocardial perfusion imaging (MPI) to diagnose coronary artery disease.[1] Unlike non-selective adenosine receptor agonists such as adenosine and dipyridamole, which can cause undesirable side effects by activating A1, A2B, and A3 receptors, this compound's selectivity for the A2A receptor offers the potential for a similar degree of coronary vasodilation with an improved safety and tolerability profile.[2] This technical guide provides an in-depth summary of the available pharmacokinetic and pharmacodynamic data on this compound, details of key experimental protocols, and visualizations of its mechanism of action and clinical trial workflow.

Pharmacokinetics

Detailed quantitative pharmacokinetic parameters for this compound in humans, such as half-life, clearance rate, and volume of distribution, are not extensively reported in publicly available literature. However, its functional profile from clinical trials indicates that it is a short-acting agent.

Receptor Binding Affinity

This compound demonstrates a high affinity and selectivity for the adenosine A2A receptor. The dissociation constant (KD) for this compound at the A2A receptor has been reported to be 270 nM.[1][3]

| Parameter | Value | Receptor | Species | Reference |

| KD | 270 nM | Adenosine A2A | Not Specified | [1][3] |

Table 1: Receptor Binding Affinity of this compound

Metabolism and Excretion

Specific details on the metabolic pathways and excretion routes of this compound in humans have not been fully elucidated in the available literature. As a purine nucleoside analog, it is likely metabolized by enzymes involved in nucleoside metabolism.

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily mediated through its agonist activity at the adenosine A2A receptor, leading to coronary vasodilation and subsequent changes in cardiovascular parameters.

Mechanism of Action

This compound selectively binds to and activates the adenosine A2A receptors located on the vascular smooth muscle cells of coronary arteries. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A, which in turn leads to the opening of ATP-sensitive potassium (K-ATP) channels. The resulting hyperpolarization of the cell membrane causes relaxation of the vascular smooth muscle, leading to coronary vasodilation and increased coronary blood flow.

References

An In-depth Technical Guide to Binodenoson: Targets and Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Binodenoson (also known as WRC-0470 or MRE-0470) is a potent and highly selective agonist for the adenosine A2A receptor.[1][2] Its development has been primarily focused on its utility as a pharmacological stress agent in myocardial perfusion imaging.[2][3] The selectivity of this compound for the A2A receptor subtype is a key attribute, as it minimizes the side effects associated with the non-selective activation of other adenosine receptors.[1][4] This guide provides a comprehensive overview of this compound's interaction with its target receptors, the downstream signaling pathways, and the experimental methodologies used to characterize its binding profile.

Receptor Binding Affinity and Selectivity

The following table summarizes the qualitative binding profile of this compound based on available information.

| Receptor Subtype | This compound Affinity | Associated Effects of Agonism |

| A1 | Low | Bradycardia, atrioventricular block[4] |

| A2A | High | Coronary vasodilation[2] |

| A2B | Low | Bronchospasm[2] |

| A3 | Low | Multifaceted roles, including in inflammation and cardiac ischemia[5] |

Adenosine A2A Receptor Signaling Pathway

This compound exerts its pharmacological effects by activating the adenosine A2A receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway initiated by A2A receptor activation is detailed below.

Upon binding of an agonist like this compound, the A2A receptor undergoes a conformational change, leading to the activation of the stimulatory G-protein, Gs. The activated α-subunit of Gs (Gαs) then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream target proteins, resulting in a cellular response. In the context of coronary arteries, this signaling cascade leads to smooth muscle relaxation and vasodilation.[6]

Experimental Protocols: Receptor Binding Assays

The binding affinity of a compound like this compound to its target receptors is typically determined using radioligand binding assays. A common method is the competitive binding assay, which measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that has a known high affinity and selectivity for the receptor of interest.

General Protocol for a Competitive Radioligand Binding Assay

1. Membrane Preparation:

-

Cells or tissues expressing the adenosine receptor of interest are homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Protein concentration of the membrane preparation is determined using a standard protein assay.

2. Assay Setup:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in a specific order:

-

A fixed concentration of the radiolabeled ligand (e.g., [3H]-CGS 21680 for the A2A receptor).

-

Increasing concentrations of the unlabeled competitor compound (this compound).

-

The cell membrane preparation.

-

-

For determining non-specific binding, a high concentration of a non-radiolabeled agonist or antagonist is added to a set of wells.

3. Incubation:

-

The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

4. Filtration and Washing:

-

The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

5. Scintillation Counting:

-

The filter mats are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is measured using a scintillation counter.

6. Data Analysis:

-

The amount of specific binding is calculated by subtracting the non-specific binding from the total binding at each competitor concentration.

-

The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

-

An IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the resulting dose-response curve.

-

The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

References

- 1. Safety of this compound, a selective adenosine A2A receptor agonist vasodilator pharmacological stress agent, in healthy subjects with mild intermittent asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Randomized, controlled dose-ranging study of the selective adenosine A2A receptor agonist this compound for pharmacological stress as an adjunct to myocardial perfusion imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective Adenosine A2A Agonists May Change Myocardial Perfusion Imaging [jstage.jst.go.jp]

- 5. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases [mdpi.com]

- 6. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]

Pre-Clinical Profile of Binodenoson: A Technical Whitepaper for Drug Development Professionals

An In-depth Examination of the Pre-clinical Data from Animal Models for the Selective A₂A Adenosine Receptor Agonist, Binodenoson (WRC-0470)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (formerly WRC-0470) is a potent and selective agonist for the A₂A adenosine receptor, a G-protein coupled receptor involved in various physiological processes, most notably vasodilation and the modulation of inflammation. Developed initially for its potential as a pharmacological stress agent in myocardial perfusion imaging, its pre-clinical evaluation in animal models has been a critical step in understanding its pharmacodynamic and pharmacokinetic profile, as well as its safety margins. This technical guide provides a comprehensive overview of the available pre-clinical data on this compound, with a focus on studies conducted in animal models. Due to the limited publicly available pre-clinical data specifically for this compound, this paper will also draw upon findings from studies on other selective A₂A adenosine receptor agonists to provide a broader context for researchers in the field. All quantitative data is summarized in structured tables, and key experimental methodologies are detailed to facilitate reproducibility and further investigation. Visual diagrams of relevant signaling pathways and experimental workflows are provided to enhance understanding.

Introduction

Adenosine, a ubiquitous endogenous nucleoside, plays a crucial role in cellular metabolism and signaling. Its effects are mediated by four G-protein coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. The A₂A adenosine receptor (A₂AAR) has garnered significant attention as a therapeutic target due to its prominent role in regulating coronary blood flow, inflammation, and neurotransmission. Activation of the A₂AAR leads to the stimulation of adenylyl cyclase, resulting in increased intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent activation of protein kinase A (PKA). This signaling cascade is central to the vasodilatory and anti-inflammatory effects of A₂AAR agonists.

This compound was developed as a selective A₂AAR agonist with the primary goal of inducing coronary vasodilation for diagnostic purposes, mimicking the effects of exercise-induced hyperemia. Its selectivity for the A₂A receptor over other adenosine receptor subtypes was a key design feature aimed at minimizing the undesirable side effects associated with non-selective adenosine receptor agonists, such as bronchoconstriction (mediated by A₂B and A₃ receptors) and negative chronotropic and dromotropic effects (mediated by A₁ receptors). While its development for clinical use has been discontinued, the pre-clinical data generated for this compound and other A₂AAR agonists remain valuable for the ongoing exploration of this therapeutic target.

Pharmacodynamics in Animal Models

Pharmacodynamic studies in animal models have been essential in characterizing the physiological effects of this compound and confirming its mechanism of action as a selective A₂AAR agonist.

Cardiovascular Effects

Table 1: Representative Cardiovascular Effects of a Selective A₂A Adenosine Receptor Agonist (Regadenoson) in a Canine Model

| Parameter | Dose (µg/kg, IV bolus) | Mean Change from Baseline (± SD) |

| Heart Rate (bpm) | 1 | +15 ± 5 |

| 2.5 | +25 ± 8 | |

| 5 | +40 ± 12 | |

| 10 | +55 ± 15 | |

| Mean Arterial Pressure (mmHg) | 1 | -10 ± 4 |

| 2.5 | -18 ± 6 | |

| 5 | -25 ± 9 | |

| 10 | -35 ± 11 |

Note: This data is representative of a selective A₂A agonist and is intended to illustrate the expected pharmacodynamic effects. Specific data for this compound in animal models is not publicly available.

Experimental Protocol: Assessment of Cardiovascular Effects in a Canine Model

A common experimental design to assess the cardiovascular effects of A₂AAR agonists involves the use of conscious, instrumented canines.

-

Animal Model: Adult mongrel dogs of either sex.

-

Surgical Instrumentation: Under general anesthesia and sterile conditions, animals are instrumented with a solid-state pressure transducer in the left ventricle for measuring blood pressure and a Doppler flow probe around the left circumflex coronary artery to measure coronary blood flow velocity. Catheters are placed in the descending aorta and vena cava for blood pressure monitoring and drug administration, respectively.

-

Recovery: Animals are allowed a minimum of one week to recover from surgery.

-

Experimental Procedure: On the day of the experiment, the conscious and unrestrained dog is placed in a quiet environment. Baseline hemodynamic parameters are continuously recorded. The A₂AAR agonist is administered as an intravenous (IV) bolus at escalating doses. A sufficient time interval is allowed between doses for hemodynamic parameters to return to baseline.

-

Data Analysis: Changes in heart rate, mean arterial pressure, and coronary blood flow velocity from baseline are calculated for each dose. Dose-response curves are then generated.

Anti-inflammatory Effects

The anti-inflammatory properties of A₂AAR agonists have been investigated in various animal models of inflammation. Activation of A₂A receptors on immune cells, such as neutrophils and macrophages, generally leads to a dampening of the inflammatory response.

While specific studies on the anti-inflammatory effects of this compound are limited, research on other A₂AAR agonists has demonstrated their potential in conditions like colitis. For instance, in a rat model of oxazolone-induced colitis, a selective A₂AAR agonist was shown to reduce colonic myeloperoxidase (MPO) levels, a marker of neutrophil infiltration, and decrease tissue levels of the pro-inflammatory cytokine TNF-α.[1]

Pharmacokinetics in Animal Models

Detailed pharmacokinetic data for this compound in animal models is not widely published. However, the general pharmacokinetic profile of similar small molecule adenosine analogues can provide an indication of what to expect. These compounds are typically characterized by rapid distribution and elimination.

Table 2: Representative Pharmacokinetic Parameters of a Selective A₂A Adenosine Receptor Agonist (Regadenoson) in Healthy Human Volunteers

| Parameter | Value (mean) |

| Terminal Elimination Half-life (t½) | ~2 hours |

| Clearance (CL) | 37.8 L/h |

| Volume of Distribution (Vd) | 78.7 L |

| Renal Excretion of Unchanged Drug | ~58% |

Note: This data is from human studies of a different A₂A agonist and is provided for illustrative purposes due to the lack of publicly available animal pharmacokinetic data for this compound.[2]

Experimental Protocol: Pharmacokinetic Analysis in Rodents

A typical protocol for assessing the pharmacokinetics of a compound like this compound in a rodent model is as follows:

-

Animal Model: Male Sprague-Dawley rats.

-

Drug Administration: A single intravenous (IV) bolus dose is administered via a cannulated jugular vein.

-

Blood Sampling: Serial blood samples are collected from a cannulated carotid artery at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240, and 480 minutes) post-dose.

-

Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis.

-

Bioanalysis: Plasma concentrations of the drug are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software to determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½).

Toxicology Studies in Animal Models

Safety and toxicology are critical components of pre-clinical drug development.[3] For A₂AAR agonists, key safety considerations include potential cardiovascular side effects (hypotension, tachycardia) and effects on other organ systems. While specific toxicology data for this compound from animal studies is not publicly available, clinical studies in humans have provided some insights into its safety profile. In healthy subjects with mild intermittent asthma, this compound was found to be safe and well-tolerated, with no clinically significant bronchoconstriction.[4] The most common adverse events were transient tachycardia, dizziness, and flushing, which are consistent with the known vasodilatory effects of A₂AAR activation.[4]

General Approach to Pre-clinical Toxicology Assessment

A standard pre-clinical toxicology program for a compound like this compound would typically include:

-

Single-dose toxicity studies: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity in two species (one rodent, one non-rodent).

-

Repeat-dose toxicity studies: To evaluate the effects of longer-term exposure in two species. These studies are crucial for identifying cumulative toxicity and establishing a no-observed-adverse-effect level (NOAEL).

-

Safety pharmacology studies: To assess the effects of the drug on vital functions, including the cardiovascular, respiratory, and central nervous systems.

-

Genotoxicity studies: A battery of in vitro and in vivo assays to assess the potential for the drug to cause genetic damage.

-

Reproductive and developmental toxicity studies: To evaluate the potential effects on fertility and embryonic/fetal development.

Signaling Pathways and Visualizations

The primary signaling pathway activated by this compound is the A₂A adenosine receptor-mediated Gs-protein/adenylyl cyclase pathway.

Caption: A₂A Adenosine Receptor Signaling Pathway.

The following diagram illustrates a typical experimental workflow for evaluating the pharmacodynamic effects of an A₂AAR agonist in an animal model.

Caption: Experimental Workflow for Pharmacodynamic Assessment.

This logical diagram illustrates the relationship between the molecular mechanism of this compound and its physiological and potential therapeutic effects.

Caption: Logical Flow from Mechanism to Application.

Conclusion

This compound is a selective A₂A adenosine receptor agonist with well-defined pharmacodynamic effects, primarily coronary vasodilation, which formed the basis for its development as a pharmacological stress agent. While specific, detailed pre-clinical data from animal models regarding its pharmacokinetics and toxicology are not extensively available in the public domain, the general profile of A₂AAR agonists suggests a rapid distribution and elimination profile with a safety margin that is largely predictable from its mechanism of action. The information gathered from the development of this compound and other A₂AAR agonists continues to be of significant value to researchers and drug development professionals working on new therapies targeting the A₂A adenosine receptor. Further research into selective A₂AAR agonists holds promise for a range of therapeutic areas, including cardiovascular diseases and inflammatory conditions. This technical guide serves as a foundational resource, summarizing the available knowledge and providing a framework for future pre-clinical investigations in this area.

References

- 1. Coronary circulation responses to this compound, a selective adenosine A2A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A population pharmacokinetic/pharmacodynamic analysis of regadenoson, an adenosine A2A-receptor agonist, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Pharmacological Insights Into Safety and Efficacy Determinants for the Development of Adenosine Receptor Biased Agonists in the Treatment of Heart Failure [frontiersin.org]

- 4. The Dog as a Second Species for Toxicology Testing Provides Value to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of Binodenoson on Coronary Arteries: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Binodenoson (also known as MRE-0470 or WRC-0470) is a potent and selective agonist for the adenosine A2A receptor.[1][2] This technical guide provides a comprehensive overview of the known in vitro effects of this compound on coronary arteries, with a focus on its mechanism of action and the experimental methodologies used to characterize its pharmacological profile. While specific in vitro studies on isolated coronary arteries are not extensively available in public literature, this guide synthesizes the existing data, outlines the established signaling pathway for A2A receptor-mediated vasodilation, and provides detailed, generalized experimental protocols relevant to the study of coronary artery physiology in vitro.

Introduction

Adenosine is a critical endogenous nucleoside that plays a significant role in regulating coronary blood flow to match myocardial oxygen demand.[3] Its physiological effects are mediated by four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3. The A2A receptor is predominantly responsible for coronary vasodilation.[3] this compound is a highly selective A2A adenosine receptor agonist, which has been investigated for its utility as a pharmacological stress agent in myocardial perfusion imaging.[1][4] Its selectivity for the A2A receptor is intended to produce robust coronary vasodilation with fewer side effects compared to non-selective adenosine receptor agonists.[1] Understanding the direct in vitro effects of this compound on coronary arteries is crucial for a complete characterization of its pharmacological profile.

Pharmacological Profile of this compound

This compound's primary mechanism of action is the selective activation of the adenosine A2A receptor, leading to coronary vasodilation.[1]

Quantitative Data

Specific in vitro data on the effects of this compound on isolated coronary artery preparations, such as EC50 values for vasorelaxation, are not widely reported in the available scientific literature. However, the following binding affinity data has been published:

| Parameter | Value | Receptor | Source |

| Kd | 270 nM | Adenosine A2A Receptor | [2] |

Kd (Dissociation Constant) is a measure of the affinity of a ligand for its receptor. A lower Kd value indicates a higher binding affinity.

Mechanism of Action: A2A Receptor Signaling in Coronary Arteries

The vasodilation of coronary arteries induced by this compound is mediated by the activation of the adenosine A2A receptor on vascular smooth muscle cells. This process involves a well-established G-protein coupled signaling cascade.

Signaling Pathway

Upon binding of this compound to the A2A receptor, the following intracellular events are initiated:

-

G-Protein Activation: The A2A receptor is coupled to a stimulatory G-protein (Gs).[5] Ligand binding causes a conformational change in the receptor, leading to the activation of the Gs protein.

-

Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates adenylyl cyclase, an enzyme embedded in the cell membrane.[5]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[5]

-

Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).[5]

-

Phosphorylation of Downstream Targets: PKA phosphorylates various downstream targets, including ion channels and contractile proteins.

-

Smooth Muscle Relaxation: The net effect of PKA activation in coronary artery smooth muscle cells is a decrease in intracellular calcium concentration and a desensitization of the contractile machinery to calcium, resulting in vasorelaxation and an increase in coronary blood flow.[5] This can be achieved through mechanisms such as the opening of potassium channels, leading to hyperpolarization of the cell membrane.[5]

Signaling Pathway Diagram

Caption: A2A Receptor Signaling Pathway for Coronary Vasodilation.

Experimental Protocols for In Vitro Analysis

Isolated Coronary Artery Ring Preparation and Vasorelaxation Assay

This experiment is designed to measure the direct effect of a compound on the contractility of isolated coronary artery segments.

Materials:

-

Animal model (e.g., porcine, bovine, or rodent hearts)

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose)

-

Carbogen gas (95% O2, 5% CO2)

-

Vasoconstrictor agent (e.g., U46619, a thromboxane A2 analog; phenylephrine; or high potassium solution)

-

This compound (or other test compound)

-

Isolated organ bath system with force transducers

-

Data acquisition system

Procedure:

-

Tissue Isolation: Hearts are obtained from recently euthanized animals and immediately placed in ice-cold Krebs-Henseleit solution. The left anterior descending (LAD) or other suitable coronary artery is carefully dissected free from the surrounding myocardial and connective tissue.

-

Ring Preparation: The isolated coronary artery is cut into rings of approximately 2-3 mm in length. Care is taken to not damage the endothelium, unless endothelium-denuded rings are required for specific mechanistic studies.

-

Mounting: The arterial rings are mounted on stainless steel hooks or wires in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with carbogen. One hook is fixed, and the other is connected to an isometric force transducer.

-

Equilibration and Viability Check: The rings are allowed to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 grams). During this period, the bath solution is changed every 15-20 minutes. The viability of the rings is then tested by inducing a contraction with a high potassium solution (e.g., 80 mM KCl).

-

Pre-contraction: After a washout period, the arterial rings are pre-contracted with a submaximal concentration of a vasoconstrictor agent (e.g., U46619) to achieve a stable contractile tone.

-

Cumulative Concentration-Response Curve: Once a stable plateau of contraction is reached, cumulative concentrations of this compound are added to the organ bath. The relaxation response is recorded as a percentage decrease from the pre-contracted tone.

-

Data Analysis: The relaxation data is used to construct a concentration-response curve, from which the EC50 (the concentration of the drug that produces 50% of the maximal response) and the maximal relaxation (Emax) can be calculated.

cAMP Accumulation Assay in Coronary Artery Smooth Muscle Cells

This assay quantifies the increase in intracellular cAMP in response to A2A receptor activation.

Materials:

-

Primary cultured coronary artery smooth muscle cells (CASMCs)

-

Cell culture medium and reagents

-

This compound (or other test compound)

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

-

cAMP assay kit (e.g., ELISA or HTRF-based)

-

Lysis buffer

Procedure:

-

Cell Culture: CASMCs are cultured to near confluence in appropriate multi-well plates.

-

Pre-incubation: The cell culture medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX) and incubated for a short period (e.g., 15-30 minutes) to inhibit cAMP breakdown.

-

Stimulation: this compound at various concentrations is added to the wells and incubated for a defined period (e.g., 10-15 minutes) at 37°C.

-

Cell Lysis: The incubation is terminated by removing the medium and adding a lysis buffer to release the intracellular contents.

-

cAMP Quantification: The concentration of cAMP in the cell lysates is determined using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: The results are expressed as the amount of cAMP produced (e.g., pmol/well or pmol/mg of protein) and plotted against the concentration of this compound to generate a concentration-response curve.

Experimental Workflow Diagram

Caption: General Workflow for In Vitro Vasorelaxation Studies.

Conclusion

This compound is a selective adenosine A2A receptor agonist that induces coronary vasodilation. While clinical data supports its efficacy in increasing coronary blood flow, detailed in vitro quantitative data from isolated coronary artery studies are not extensively documented in publicly available literature. The mechanism of action is consistent with the known A2A receptor signaling pathway involving Gs protein activation, increased adenylyl cyclase activity, and subsequent cAMP-mediated smooth muscle relaxation. The experimental protocols outlined in this guide provide a robust framework for the in vitro characterization of this compound and other coronary vasodilators, enabling researchers to further elucidate their pharmacological properties. Further preclinical in vitro studies are warranted to fully quantify the potency and efficacy of this compound directly on coronary artery preparations.

References

- 1. ahajournals.org [ahajournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Adenosine A1 receptors link to smooth muscle contraction via CYP4a, PKC-α, and ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacologic Stress Using Selective A2A Adenosine Receptor Agonists | springermedicine.com [springermedicine.com]

- 5. researchgate.net [researchgate.net]

Binodenoson: A Deep Dive into its Potential for Modulating Inflammatory Responses

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Binodenoson, a selective adenosine A₂A receptor agonist, has been primarily investigated for its potent vasodilatory effects in myocardial perfusion imaging.[1][2][3] However, the A₂A receptor is a well-established regulator of inflammation, suggesting a therapeutic potential for this compound in inflammatory diseases.[4][5] This technical guide explores the mechanistic underpinnings of this compound's putative anti-inflammatory role, drawing upon the broader understanding of A₂A receptor signaling and the effects of selective agonists on inflammatory pathways. While specific preclinical and clinical data on this compound's anti-inflammatory efficacy is limited in publicly available literature, this paper will synthesize the existing knowledge to provide a framework for future research and development.

The Adenosine A₂A Receptor: A Key Regulator of Inflammation

The adenosine A₂A receptor is a G-protein coupled receptor (GPCR) that plays a critical role in dampening inflammatory responses.[5][6] Extracellular adenosine levels rise in response to cellular stress and damage, acting as a key signaling molecule in the resolution of inflammation.[7] The A₂A receptor is expressed on a wide variety of immune cells, including neutrophils, macrophages, T cells, and dendritic cells, making it a central node in the control of both innate and adaptive immunity.[8]

Activation of the A₂A receptor by agonists like this compound is generally associated with immunosuppressive and anti-inflammatory effects.[1][4] These effects are mediated through a canonical signaling pathway that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[6][9] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which can phosphorylate and activate the cAMP response element-binding protein (CREB).[1][9] This signaling cascade ultimately leads to the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[2][9]

This compound's Mechanism of Action in an Inflammatory Context

As a selective A₂A receptor agonist, this compound is expected to exert its anti-inflammatory effects primarily through the A₂A receptor signaling pathway. The binding of this compound to the A₂A receptor on immune cells would initiate the signaling cascade described above, leading to a multi-faceted dampening of the inflammatory response.

Signaling Pathway

The proposed signaling pathway for this compound's anti-inflammatory effects is depicted below:

Modulation of Cytokine Production

A key outcome of A₂A receptor activation is the modulation of cytokine production by immune cells. A₂A agonists have been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12).[7] Conversely, in some cellular contexts, A₂A activation can enhance the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[7] This shift in the cytokine milieu from a pro-inflammatory to an anti-inflammatory state is a central component of the therapeutic potential of A₂A agonists.

| Cytokine | Expected Effect of this compound | Rationale |

| TNF-α | ↓ | Inhibition of NF-κB, a key transcription factor for TNF-α.[7][9] |

| IL-12 | ↓ | Suppression of production by monocytic cells.[7] |

| IL-10 | ↑ | Potential for increased production in certain immune cells.[7] |

| IFN-γ | ↓ | A₂A receptor blockade has been shown to increase IFN-γ, suggesting agonism would decrease it.[3] |

Preclinical and Clinical Evidence (Inferred)

Direct preclinical and clinical evidence for this compound's efficacy in inflammatory disease models is currently lacking in the public domain. However, data from clinical trials of this compound as a pharmacological stress agent provide some insights into its safety and dosing.

Quantitative Data from Clinical Trials (Cardiovascular Focus)

The following table summarizes dosing and key cardiovascular effects observed in clinical trials of this compound. It is important to note that these studies were not designed to assess anti-inflammatory endpoints.

| Study Phase | Dosing Regimen | Key Findings | Reference |

| Phase II | Intravenous infusion of 0.5, 1.0, and 1.5 µg/kg | Well-tolerated in healthy subjects with mild intermittent asthma; no significant bronchoconstriction. | [5] |

| Dose-Ranging | Intravenous infusion of 0.3, 0.5, or 1 µg/kg/min; or bolus injection of 1.5 or 3 µg/kg | Dose-related coronary hyperemic responses; 1.5 µg/kg bolus produced maximal hyperemia. | [10] |

| Crossover Trial | Four different dosing regimens compared to adenosine | Similar efficacy to adenosine for myocardial perfusion imaging with a dose-related reduction in side effects. | [11] |

Experimental Protocols (Proposed)

To rigorously evaluate the anti-inflammatory potential of this compound, a series of in vitro and in vivo experiments would be required. The following are proposed methodologies based on standard practices for assessing anti-inflammatory compounds.

In Vitro Assay: Lipopolysaccharide (LPS)-Stimulated Cytokine Release in Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To determine the dose-dependent effect of this compound on the production of pro- and anti-inflammatory cytokines.

Methodology:

-

Isolate PBMCs from healthy human donors using Ficoll-Paque density gradient centrifugation.

-

Plate PBMCs at a density of 1 x 10⁶ cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Pre-incubate cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for 1 hour.

-

Stimulate the cells with LPS (100 ng/mL) for 24 hours.

-

Collect the cell culture supernatants and measure the concentrations of TNF-α, IL-1β, IL-6, IL-10, and IL-12 using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

-

Determine the IC₅₀ value of this compound for the inhibition of pro-inflammatory cytokine production.

In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice

Objective: To assess the therapeutic efficacy of this compound in a preclinical model of rheumatoid arthritis.

Methodology:

-

Induce arthritis in DBA/1 mice by immunization with bovine type II collagen emulsified in complete Freund's adjuvant, followed by a booster immunization 21 days later.

-

Once clinical signs of arthritis appear (e.g., paw swelling), randomize mice into treatment groups (e.g., vehicle control, this compound at various doses, positive control such as methotrexate).

-

Administer this compound daily via an appropriate route (e.g., intraperitoneal or oral).

-

Monitor disease progression by scoring clinical signs of arthritis and measuring paw thickness.

-

At the end of the study, collect joint tissues for histological analysis of inflammation, cartilage damage, and bone erosion.

-

Measure serum levels of inflammatory cytokines and anti-collagen antibodies.

Future Directions and Conclusion

The selective A₂A receptor agonist this compound holds theoretical promise as a modulator of inflammatory responses. Its well-defined mechanism of action through the A₂A receptor-cAMP-PKA pathway provides a strong rationale for its investigation in inflammatory diseases. However, a significant gap exists in the literature regarding specific preclinical and clinical data to support this application.

Future research should focus on:

-

In vitro characterization: Determining the potency of this compound in inhibiting the production of a wide range of inflammatory mediators from various immune cell types.

-

Preclinical in vivo studies: Evaluating the efficacy of this compound in established animal models of inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and sepsis.

-

Pharmacokinetic and pharmacodynamic studies: Establishing the dose-response relationship for the anti-inflammatory effects of this compound and determining its optimal therapeutic window.

References

- 1. Involvement of cAMP-PKA pathway in adenosine A1 and A2A receptor-mediated regulation of acetaldehyde-induced activation of HSCs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The A2aR adenosine receptor controls cytokine production in iNKT cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. collaborate.princeton.edu [collaborate.princeton.edu]

- 5. Safety of this compound, a selective adenosine A2A receptor agonist vasodilator pharmacological stress agent, in healthy subjects with mild intermittent asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. commerce.bio-rad.com [commerce.bio-rad.com]

- 7. Inflammatory cytokines regulate function and expression of adenosine A(2A) receptors in human monocytic THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and in vivo activity of A3 adenosine receptor agonist prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Coronary circulation responses to this compound, a selective adenosine A2A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Randomized, controlled dose-ranging study of the selective adenosine A2A receptor agonist this compound for pharmacological stress as an adjunct to myocardial perfusion imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early-Phase Clinical Trial Data for Binodenoson

For Researchers, Scientists, and Drug Development Professionals

Introduction

Binodenoson is a selective adenosine A2A receptor agonist that has been investigated for its utility as a pharmacologic stress agent in myocardial perfusion imaging.[1] Its selectivity for the A2A receptor subtype theoretically offers a similar degree of coronary vasodilation to non-selective adenosine receptor agonists, but with a potentially improved side-effect profile.[2] This technical guide provides a comprehensive overview of the available data from early-phase clinical trials, focusing on safety, tolerability, and pharmacodynamic effects. While efforts were made to collate pharmacokinetic data, specific parameters such as Cmax, Tmax, AUC, and half-life were not available in the public domain at the time of this review.

Mechanism of Action

This compound exerts its pharmacological effect through the selective activation of the adenosine A2A receptors located on the vascular smooth muscle cells of coronary arteries. This activation initiates a signaling cascade that leads to vasodilation and a subsequent increase in coronary blood flow, mimicking the effects of physical exercise on the heart. This induced hyperemia allows for the identification of areas of the heart with insufficient blood flow during stress.

Clinical Trial Design and Methodology

The early-phase clinical development of this compound involved several studies to assess its safety, tolerability, and dose-response relationship. These trials were primarily conducted in healthy volunteers and patients with known or suspected coronary artery disease.

Study Designs

The clinical trials employed a variety of designs to systematically evaluate this compound:

-

Dose-Escalating, Single-Blinded Phase: This design was used to cautiously introduce the drug to human subjects, starting with low doses and gradually increasing them to identify a safe and effective range. The single-blinded nature, where the investigator is aware of the treatment but the subject is not, helps to minimize bias in subjective reporting.[1]

-

Placebo-Controlled, Double-Blinded Phase: In this phase, a larger group of participants was randomly assigned to receive either this compound or a placebo. The double-blind approach, where neither the participants nor the investigators know who is receiving the active drug, is the gold standard for minimizing bias in clinical trials.[1]

-

Randomized, Crossover Trial: This design involves each participant receiving both this compound and a comparator (like adenosine) in a random order, separated by a washout period. This allows for a direct comparison of the effects of the two drugs within the same individual, reducing inter-subject variability.[2]

Experimental Protocols

Key experimental protocols included:

-

Intravenous Administration: this compound was administered intravenously, either as a bolus injection over a short period (e.g., 30 seconds) or as a continuous infusion over several minutes.[3]

-

Coronary Blood Flow Velocity (CBFV) Measurement: A Doppler flow wire was used to measure the velocity of blood flow in the coronary arteries before and after drug administration to quantify the hyperemic response.[3]

-

Myocardial Perfusion Imaging: Single Photon Emission Computed Tomography (SPECT) was employed to visualize blood flow to the myocardium, allowing for the assessment of perfusion defects.[2]

-

Safety and Tolerability Monitoring: Continuous monitoring of vital signs (heart rate, blood pressure), electrocardiogram (ECG), and pulse oximetry was conducted. Adverse events were systematically recorded and graded.[1]

Quantitative Data Summary

The following tables summarize the quantitative data extracted from the early-phase clinical trials of this compound.

Table 1: Dosing Regimens